Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid is a piperidine derivative that has gained significance in organic synthesis and biological research. This compound is known for its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a methoxy group attached to the piperidine ring.
Vorbereitungsmethoden
The synthesis of Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions may vary, but common methods include:
- Stirring a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) in water at ambient temperature.
- Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C.
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
Analyse Chemischer Reaktionen
Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using aluminum chloride (AlCl3) or trimethylsilyl iodide followed by methanol.
Wissenschaftliche Forschungsanwendungen
Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various complex organic molecules.
Biological Research: The compound is utilized in the study of biological pathways and mechanisms due to its structural features.
Drug Development: It serves as a building block in the development of pharmaceutical compounds.
Catalysis: The compound is employed in catalytic reactions to facilitate the formation of desired products.
Wirkmechanismus
The mechanism of action of Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amine group, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial in the synthesis of complex molecules and in biological studies.
Vergleich Mit ähnlichen Verbindungen
Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
- 2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid
- 1-O-Tert-butyl 4-O-methyl (3R,4S)-3-methoxypiperidine-1,4-dicarboxylate
- cis-1-tert-butoxycarbonyl-5-methoxy-piperidine-3-carboxylic acid
- cis-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-4-carboxylic acid
These compounds share structural similarities but differ in their functional groups and reactivity, making each unique for specific applications.
Eigenschaften
Molekularformel |
C12H21NO5 |
---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
(3R,4R)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(10(14)15)9(7-13)17-4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 |
InChI-Schlüssel |
JEBRCXVVNPFMDQ-BDAKNGLRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)OC)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.